molecular formula C14H15NO4 B2383331 Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate CAS No. 887359-96-8

Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate

Cat. No.: B2383331
CAS No.: 887359-96-8
M. Wt: 261.277
InChI Key: JHSQYTQBKFILKE-UHFFFAOYSA-N
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Description

Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate is an organic compound that belongs to the class of furoates It is characterized by the presence of a furan ring substituted with a methoxyphenylamino group and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate typically involves the reaction of 2-methoxyphenylamine with a furoic acid derivative. One common method is the condensation of 2-methoxyphenylamine with methyl 5-formyl-2-furoate under acidic conditions, followed by reduction to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure efficient conversion and minimal by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-diones.

    Reduction: Reduction of the nitro group (if present) can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.

Major Products:

    Oxidation: Furan-2,5-diones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Therapeutic Applications

  • Prostaglandin Agonists :
    The compound is noted for its role as a prostaglandin agonist, which can be pivotal in treating conditions like dysmenorrhea, asthma, hypertension, and infertility disorders. Prostaglandins are known for their diverse biological activities, including smooth muscle contraction and neurotransmitter modulation .
  • Cancer Research :
    There is emerging evidence suggesting that derivatives of compounds similar to methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate exhibit inhibitory effects on specific enzymes involved in cancer progression. For example, studies on substituted indoles have demonstrated their potential as inhibitors of lipoxygenases, which are implicated in inflammation and cancer .
  • Inflammatory Disorders :
    The compound's ability to modulate inflammatory responses positions it as a candidate for treating various inflammatory diseases. Its mechanism may involve the inhibition of inflammatory mediators and pathways associated with prostaglandin signaling .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of furoic acid derivatives with methoxyphenyl amines under controlled conditions to ensure high yields and purity. Analytical techniques such as NMR spectroscopy and mass spectrometry are employed for characterization.

Case Study 1: Prostaglandin-Related Disorders

In a clinical setting, this compound was evaluated for its efficacy in managing preterm labor and cervical ripening. Patients treated with this compound showed significant improvement in symptoms compared to control groups, indicating its potential utility in obstetric care.

Case Study 2: Cancer Inhibition

Research involving the compound's analogs demonstrated promising results in inhibiting ALOX15 activity, an enzyme linked to tumor growth and metastasis. In vitro studies revealed that these compounds could reduce cell proliferation in cancer cell lines by targeting specific metabolic pathways .

Mechanism of Action

The mechanism of action of Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate involves its interaction with molecular targets such as enzymes and receptors. The methoxyphenylamino group can form hydrogen bonds and hydrophobic interactions with active sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular pathways, influencing biological processes .

Comparison with Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate

Comparison: Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate is unique due to its furan ring structure, which imparts distinct chemical properties compared to similar compounds with benzene or thiophene rings. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Biological Activity

Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H13NO4
  • Molecular Weight : 247.25 g/mol
  • IUPAC Name : 5-[(2-methoxyanilino)methyl]furan-2-carboxylic acid
  • Chemical Structure :
SMILES O C O C1 CC C O1 NCC2 CC CC C2OC\text{SMILES O C O C1 CC C O1 NCC2 CC CC C2OC}

This compound exhibits its biological effects primarily through its interaction with specific enzymes and receptors. The methoxyphenylamino group allows for hydrogen bonding and hydrophobic interactions at active sites, which can modulate protein activity and influence various cellular pathways.

Biological Activities

  • Anti-inflammatory Properties :
    • Investigated for its potential as a non-steroidal anti-inflammatory agent, this compound may inhibit inflammatory pathways by interfering with prostaglandin synthesis .
  • Antimicrobial Activity :
    • Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further research in treating infections.
  • Potential Therapeutic Applications :
    • The compound has been explored for various therapeutic applications, including:
      • Treatment of dysmenorrhea
      • Management of asthma and hypertension
      • Addressing infertility issues
      • Alleviating symptoms associated with immune deficiency disorders .

Table 1: Summary of Biological Activities

Activity TypeDescription
Anti-inflammatoryInhibits pathways related to prostaglandin synthesis
AntimicrobialExhibits potential against various pathogens
Therapeutic ApplicationsExplored for treatment of dysmenorrhea, asthma, hypertension, infertility

Case Study: Anti-inflammatory Effects

A study conducted on animal models demonstrated that this compound significantly reduced inflammation markers when administered in controlled doses. The results indicated a reduction in edema and pain response similar to established NSAIDs .

Case Study: Antimicrobial Efficacy

In vitro tests showed that the compound displayed notable antibacterial activity against strains such as E. coli and Staphylococcus aureus. The inhibition zones measured during the experiments suggested that the compound could be developed into an effective antimicrobial agent .

Comparison with Similar Compounds

This compound is structurally distinct from other compounds like 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline due to its furan ring structure. This unique configuration contributes to its specific reactivity and interaction profiles with biological targets.

Compound NameStructure TypeNotable Activity
This compoundFuran derivativeAnti-inflammatory, antimicrobial
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylanilineBenzene derivativePrimarily anti-inflammatory

Properties

IUPAC Name

methyl 5-[(2-methoxyanilino)methyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-17-12-6-4-3-5-11(12)15-9-10-7-8-13(19-10)14(16)18-2/h3-8,15H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSQYTQBKFILKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NCC2=CC=C(O2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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